NCT-505

Isozyme Selectivity ALDH1A1 Target Engagement

Disulfiram's pan-ALDH activity and off-target effects (e.g., NFκB) confound ALDH1A1-specific phenotype interpretation. NCT-505, with an enzymatic IC50 of 7 nM and ≥2,900-fold selectivity over ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1, provides a precise tool for unambiguous target validation. - Clean on-target interrogation: Enables confident attribution of re-sensitization or pathway modulation to ALDH1A1 inhibition in chemoresistance models. - Oral bioavailability: Simplifies long-term in vivo dosing protocols and reduces animal stress for better experimental feasibility. - Synergistic activity: Demonstrates statistically significant synergy with paclitaxel (SKOV-3-TR) and olaparib (BRCA-mutated HGSOC organoids) for combination regimen research.

Molecular Formula C27H28FN5O3S
Molecular Weight 521.6114
CAS No. 2231079-74-4
Cat. No. B609504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCT-505
CAS2231079-74-4
SynonymsNCT-505;  NCT 505;  NCT505; 
Molecular FormulaC27H28FN5O3S
Molecular Weight521.6114
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F
InChIInChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3
InChIKeyXMNLWOQHMQRHDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NCT-505: Selective ALDH1A1 Inhibitor for Cancer Stem Cell and Ovarian Cancer Research


NCT-505 is a quinoline-based small molecule designed as a potent and isozyme-selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a key biomarker and functional driver in cancer stem cells (CSCs) and chemoresistant tumors [1]. It exhibits single-digit nanomolar enzymatic inhibition (IC50 = 7 nM) and demonstrates oral bioavailability [2]. Unlike broader ALDH inhibitors, NCT-505 shows high specificity for ALDH1A1 over other ALDH isozymes and unrelated dehydrogenases, making it a precision tool for dissecting ALDH1A1-specific biology and evaluating targeted therapeutic strategies [3].

NCT-505 vs. Disulfiram: Selectivity for ALDH1A1


Broad-spectrum ALDH inhibitors such as disulfiram exhibit promiscuous activity against multiple ALDH isozymes and other cellular targets (e.g., NFκB signaling), confounding the interpretation of ALDH1A1-specific phenotypes [1]. While disulfiram more potently reduces the viability of tumor-initiating cells (TICs), its effects are not solely attributable to ALDH1A1 inhibition [2]. In contrast, NCT-505's exquisite isozyme selectivity (≥2,900-fold over ALDH1A2, ≥3,200-fold over ALDH1A3, ≥2,900-fold over ALDH2 and ALDH3A1) enables clean, on-target interrogation of ALDH1A1 biology without the confounding variables introduced by broader ALDH or off-target pathway modulation [3]. This distinction is critical for research aiming to validate ALDH1A1 as a specific therapeutic target or biomarker.

NCT-505: Selectivity, Potency, and Synergy Data


ALDH1A1 Isozyme Selectivity vs. Pan-Inhibitor Disulfiram

NCT-505 is a highly selective ALDH1A1 inhibitor (IC50 = 7 nM) and demonstrates negligible activity against other human ALDH isozymes (hALDH1A2 IC50 > 57 µM, hALDH1A3 IC50 = 22.8 µM, hALDH2 IC50 = 20.1 µM, hALDH3A1 IC50 > 57 µM) [1]. This represents a minimum selectivity window of 2,871-fold over ALDH2 and >8,100-fold over ALDH1A2 [2]. In contrast, the clinically used ALDH inhibitor disulfiram is a pan-inhibitor with poorly defined isoform selectivity, affecting multiple ALDHs and unrelated pathways like NFκB signaling [3]. This level of isozyme discrimination makes NCT-505 an essential tool for experiments where specific attribution of a phenotype to ALDH1A1 is required, whereas disulfiram's broad activity profile precludes such definitive conclusions.

Isozyme Selectivity ALDH1A1 Target Engagement

Cellular Target Engagement and 3D Spheroid Inhibition vs. CM10

NCT-505 inhibits ALDH1A1 activity in multiple cancer cell lines (OV-90, HT-29, MIA PaCa-2) with IC50 values ranging from 12–30 nM, as measured by the Aldefluor phenotypic assay, confirming potent cellular target engagement [1]. In contrast, the related ALDH1A inhibitor CM10 exhibits a significantly higher IC50 of 1,700 nM (1.7 µM) for ALDH1A1, representing a ~240-fold decrease in enzymatic potency . Furthermore, NCT-505 inhibits the formation of 3D spheroid cultures of OV-90 cancer cells at low micromolar concentrations (EC50 ~ 3 µM) [2], a more physiologically relevant model for CSC behavior. This combination of high cellular potency and demonstrated efficacy in a 3D tumor model is a key differentiator from less potent or less well-characterized ALDH1A1 inhibitors.

Cellular Activity 3D Spheroid Cancer Stem Cells

Synergy with Paclitaxel and Olaparib in Chemoresistant Ovarian Cancer

NCT-505 potentiates the cytotoxicity of standard-of-care chemotherapies in resistant models. In the paclitaxel-resistant ovarian cancer cell line SKOV-3-TR, combination treatment with NCT-505 enhanced the sensitivity to paclitaxel [1]. Similarly, in patient-derived organoids (PDOs) from high-grade serous ovarian cancer (HGSOC) tissues with BRCA1/2 mutations and positive ALDH1A1 expression, NCT-505 synergistically enhanced the cytotoxicity of the PARP inhibitor olaparib [2]. Linear mixed-effect models confirmed a statistically significant synergistic effect (P < 0.01) [3]. While other ALDH inhibitors may have been tested in combination, this specific, quantified synergy with clinically relevant agents in patient-derived models is a strong, product-specific evidence point that directly informs its utility in research focused on overcoming therapeutic resistance.

Chemoresistance Drug Synergy Ovarian Cancer

Phenotypic Selectivity for ALDH1A1 Validation vs. Disulfiram

In a head-to-head study comparing NCT-505 with disulfiram in epithelial ovarian cancer (EOC) models, disulfiram decreased the viability of tumor-initiating cells (TICs) significantly more effectively than adherent cells, but this trend was not observed with the isozyme-specific NCT-505 [1]. Disulfiram also affected the expression of proteins associated with NFκB signaling, an effect independent of ALDH inhibition [2]. These findings indicate that the broader, more potent anti-TIC effects of disulfiram are driven by off-target activities, and that NCT-505 provides a much cleaner, ALDH1A1-specific phenotypic readout. This distinction is crucial for researchers aiming to validate the specific role of ALDH1A1 in TIC biology and cancer relapse.

Target Validation Phenotypic Screening Tumor-Initiating Cells

Oral Bioavailability and In Vivo Pharmacokinetics

NCT-505 is characterized as an orally bioavailable ALDH1A1 inhibitor with a favorable in vivo pharmacokinetic profile, as detailed in its discovery paper [1]. This is a critical differentiator from many other ALDH1A1 tool compounds, such as CM10 or IGUANA-1, for which oral bioavailability has not been reported or is not a defined property . The ability to administer NCT-505 orally simplifies in vivo dosing regimens and enhances its utility for long-term preclinical efficacy studies, providing a significant practical advantage in animal models of cancer and other ALDH1A1-related diseases.

Oral Bioavailability Pharmacokinetics In Vivo Studies

NCT-505 Applications in Cancer Stem Cell and Ovarian Cancer Research


ALDH1A1 Mechanisms in Chemoresistant Ovarian Cancer

Researchers studying chemoresistance in ovarian cancer can use NCT-505 to specifically probe the contribution of ALDH1A1. Evidence shows NCT-505 synergizes with standard-of-care agents like paclitaxel in resistant SKOV-3-TR cells and with olaparib in BRCA-mutated HGSOC patient-derived organoids [1][2]. Its high isozyme selectivity ensures that any observed re-sensitization or pathway modulation can be confidently attributed to ALDH1A1 inhibition, avoiding the confounding factors associated with pan-ALDH inhibitors like disulfiram [3].

ALDH1A1 Target Validation in Cancer Stem Cells

NCT-505 is an ideal tool for dissecting the specific role of ALDH1A1 in CSC biology. It potently inhibits ALDH activity in cells (12–30 nM) and suppresses 3D spheroid growth, a key characteristic of CSCs [4]. Critically, comparative studies with disulfiram demonstrate that NCT-505 does not recapitulate the broad, off-target anti-TIC effects of the pan-inhibitor, making it the reagent of choice for cleanly validating the ALDH1A1-CSC hypothesis [5].

In Vivo Preclinical Efficacy of ALDH1A1 Inhibition

The oral bioavailability of NCT-505 makes it a preferred choice for in vivo pharmacology studies over many other ALDH1A1 tool compounds that lack this property [6]. This feature simplifies long-term dosing protocols in animal models, reducing handling stress and improving experimental feasibility. Researchers can leverage NCT-505 to evaluate the therapeutic potential of ALDH1A1 inhibition in vivo, particularly in xenograft or syngeneic models of ALDH1A1-expressing cancers.

Combination Therapies to Overcome PARP Inhibitor Resistance

In the context of BRCA-mutant ovarian cancer, NCT-505 has demonstrated a statistically significant synergistic effect with the PARP inhibitor olaparib in patient-derived organoids [7]. This positions NCT-505 as a key tool for preclinical research aimed at developing novel combination regimens to overcome or prevent PARP inhibitor resistance, a major clinical challenge in the treatment of ovarian and breast cancers.

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